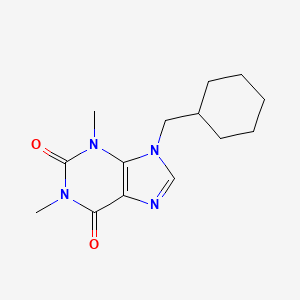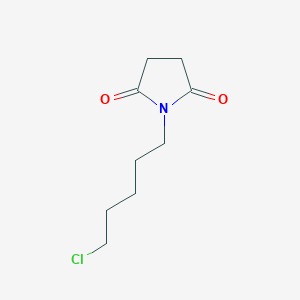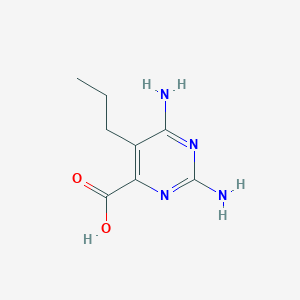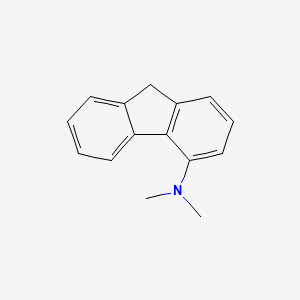
9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by a cyclohexylmethyl group attached to the ninth position of the purine ring, with two methyl groups at the first and third positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with cyclohexylmethyl halide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the reproducibility and yield of the compound. Purification is typically achieved through recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the purine ring, potentially leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
- Hydroxylated derivatives from oxidation.
- Dihydropurine derivatives from reduction.
- Substituted cyclohexylmethyl derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of various chemical modifications.
Biology: In biological research, 9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione is studied for its potential as an enzyme inhibitor. It can interact with purine-binding proteins, making it a valuable tool in enzymology studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting purine-related pathways. Its ability to inhibit specific enzymes makes it a candidate for anticancer and antiviral therapies.
Industry: In the pharmaceutical industry, the compound is used in the development of new therapeutic agents. Its synthesis and modification are of interest for creating novel drugs with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of 9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione involves its interaction with purine-binding proteins and enzymes. The compound can inhibit the activity of enzymes such as xanthine oxidase by binding to their active sites. This inhibition can disrupt purine metabolism, leading to therapeutic effects in conditions like gout and hyperuricemia.
Comparaison Avec Des Composés Similaires
Caffeine (1,3,7-trimethylxanthine): Similar structure but with an additional methyl group at the seventh position.
Theophylline (1,3-dimethylxanthine): Lacks the cyclohexylmethyl group, used as a bronchodilator.
Theobromine (3,7-dimethylxanthine): Similar structure but with methyl groups at the third and seventh positions.
Uniqueness: 9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione is unique due to the presence of the cyclohexylmethyl group, which imparts distinct physicochemical properties. This structural feature enhances its binding affinity to certain enzymes and receptors, making it a valuable compound in drug development.
Propriétés
Numéro CAS |
7465-36-3 |
|---|---|
Formule moléculaire |
C14H20N4O2 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
9-(cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H20N4O2/c1-16-12-11(13(19)17(2)14(16)20)15-9-18(12)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 |
Clé InChI |
IGYQOYFHMQPQCQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)


![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)







